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Compound of Interest

Compound Name: Trapidil

Cat. No.: B1681361 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Trapidil, a vasodilator and antiplatelet agent, has been a subject of interest for its therapeutic

potential in cardiovascular diseases. This technical guide provides an in-depth exploration of

the chemical architecture and synthetic pathways of Trapidil (N,N-diethyl-5-methyl-[1][2]

[3]triazolo[1,5-a]pyrimidin-7-amine). We will delve into its structural identifiers, physicochemical

properties, and detailed experimental protocols for its synthesis. Furthermore, this guide will

elucidate the key signaling pathways modulated by Trapidil, offering a comprehensive

resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification
Trapidil is a triazolopyrimidine derivative with a distinct chemical structure that underpins its

pharmacological activity. The core of the molecule is a[1][2][3]triazolo[1,5-a]pyrimidine ring

system, substituted with a methyl group and a diethylamino group.
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Identifier Value

IUPAC Name
N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-

a]pyrimidin-7-amine[2][4]

SMILES String CCN(CC)c1cc(nc2n1ncn2)C[2]

Molecular Formula C₁₀H₁₅N₅[2][5][6]

Molecular Weight 205.26 g/mol [4][5][6]

CAS Number 15421-84-8[2][4]

Melting Point 100 - 104 °C[7]

Synthesis of Trapidil
The synthesis of Trapidil can be achieved through various routes. A common and well-

documented method involves a multi-step process starting from readily available precursors.

This section details a representative synthetic protocol.

Synthetic Pathway Overview
The synthesis commences with the cyclization of aminoguanidine with formic acid to form an

amino-triazole intermediate. This is followed by condensation with ethyl acetoacetate to yield a

hydroxyl-triazolopyrimidine. Subsequent chlorination and amination steps lead to the final

product, Trapidil.
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Figure 1: Synthetic pathway for Trapidil.

Experimental Protocols
The following protocols are based on established synthetic methods.

Step 1: Synthesis of 3-Amino-1,2,4-triazole
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Materials: Aminoguanidine bicarbonate, Formic acid, Water.

Procedure:

To a reaction vessel, add water and aminoguanidine bicarbonate.

Slowly add formic acid while maintaining the temperature between 20-30 °C.

Heat the reaction mixture to 100-120 °C and stir for 5-7 hours.

After the reaction is complete, concentrate the mixture under reduced pressure to obtain

3-amino-1,2,4-triazole.

Step 2: Synthesis of 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

Materials: 3-Amino-1,2,4-triazole, Ethyl acetoacetate, Glacial acetic acid.

Procedure:

Combine 3-amino-1,2,4-triazole, ethyl acetoacetate, and glacial acetic acid in a reaction

flask.

Heat the mixture to reflux and maintain for several hours until the reaction is complete

(monitored by TLC).

Cool the reaction mixture and collect the precipitated product by filtration.

Wash the solid with a suitable solvent and dry to yield 7-hydroxy-5-methyl-[1][2]

[3]triazolo[1,5-a]pyrimidine.

Step 3: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine

Materials: 7-Hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, Phosphorus oxychloride

(POCl₃), Toluene (optional, as solvent).

Procedure:
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Suspend 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine in phosphorus oxychloride

(and optionally toluene).

Heat the mixture to reflux and stir for 45-50 minutes until the starting material is

consumed.

Cool the reaction mixture and carefully quench the excess POCl₃ with ice-water.

Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous

sodium sulfate, and concentrate to obtain 7-chloro-5-methyl-[1][2][3]triazolo[1,5-

a]pyrimidine.

Step 4: Synthesis of Trapidil (N,N-diethyl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine)

Materials: 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, Diethylamine, Toluene.

Procedure:

Dissolve 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine in toluene.

Add diethylamine to the solution and heat the mixture to reflux for several hours.

Monitor the reaction progress by TLC.

Upon completion, cool the reaction mixture, wash with water and brine, and dry the

organic layer.

Remove the solvent under reduced pressure to yield crude Trapidil.

The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to obtain pure Trapidil.

Mechanism of Action and Signaling Pathways
Trapidil exerts its pharmacological effects through multiple mechanisms, primarily by acting as

a phosphodiesterase (PDE) inhibitor and a platelet-derived growth factor (PDGF) antagonist.[1]

[4]
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Inhibition of Phosphodiesterase (PDE)
Trapidil inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP) levels.[1][4] This elevation in cAMP activates Protein Kinase A (PKA),

which in turn phosphorylates various downstream targets, resulting in vasodilation and

inhibition of platelet aggregation.[1][4]
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Figure 2: Trapidil's PDE inhibition pathway.

Antagonism of Platelet-Derived Growth Factor (PDGF)
Signaling
Trapidil also functions as an antagonist of the platelet-derived growth factor (PDGF) receptor.

[1][8] By blocking PDGF signaling, Trapidil inhibits the proliferation and migration of vascular
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smooth muscle cells, a key process in the development of atherosclerosis and restenosis.[1]

This action is mediated through the suppression of the mitogen-activated protein kinase

(MAPK) cascade.[9]
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Figure 3: Trapidil's PDGF antagonism pathway.

Conclusion
This technical guide has provided a comprehensive overview of the chemical structure,

synthesis, and key signaling pathways of Trapidil. The detailed synthetic protocols and

elucidation of its molecular mechanisms of action offer valuable information for researchers

engaged in the study and development of novel therapeutic agents. The provided data and

diagrams serve as a foundational resource for further investigation into the chemical and

pharmacological properties of Trapidil and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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